Methyl thiolane-2-carboxylate
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Overview
Description
Methyl thiolane-2-carboxylate is a sulfur-containing heterocyclic compound It is part of the thiolane family, which is characterized by a five-membered ring structure containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl thiolane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of methyl thioglycolate with a suitable halogenated compound under basic conditions. For example, the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide in dry methanol can yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl thiolane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiolane derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the thiolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiolane ring.
Scientific Research Applications
Methyl thiolane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Some derivatives of this compound have been investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of materials with specific properties, such as corrosion inhibitors and organic semiconductors
Mechanism of Action
The mechanism of action of methyl thiolane-2-carboxylate and its derivatives often involves interaction with specific molecular targets. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing its normal function. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Methyl thiolane-2-carboxylate can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds also contain a sulfur atom in a five-membered ring but differ in their chemical properties and applications.
Thiazole derivatives: These compounds contain both sulfur and nitrogen atoms in a five-membered ring and have distinct biological activities.
Furan derivatives: These compounds contain an oxygen atom in a five-membered ring and are used in different applications compared to thiolane derivatives
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to undergo various reactions, making it a valuable building block for the synthesis of more complex molecules. Further research into its properties and applications may uncover new uses for this compound in various fields.
Biological Activity
Methyl thiolane-2-carboxylate, also referred to as methyl thiophene-2-carboxylate, is a compound belonging to the class of thiophene carboxylic acids and derivatives. This article explores its biological activity, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.
- IUPAC Name: this compound
- Molecular Formula: C₆H₆O₂S
- Molecular Weight: 142.18 g/mol
- CAS Registry Number: 5380-42-7
Biological Significance
This compound is part of a broader class of compounds known for diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. However, research specifically targeting this compound is limited.
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Antioxidant Activity:
- Compounds with thiophene structures often exhibit antioxidant properties. This compound may neutralize free radicals, thus protecting cells from oxidative stress.
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Anti-inflammatory Effects:
- Thiophene derivatives have been studied for their ability to inhibit inflammatory pathways. This compound may modulate cytokine production and reduce inflammation.
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Anticancer Potential:
- Some studies suggest that thiophene-based compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including DNA interaction and disruption of cell cycle progression.
Case Studies and Experimental Data
- Cytotoxicity and Antitumor Activity:
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Antioxidant Properties:
- Research has highlighted the role of this compound in scavenging reactive oxygen species (ROS), contributing to its protective effects against oxidative damage in cellular models.
- Inhibition of Inflammatory Mediators:
Comparative Analysis with Related Compounds
Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |
---|---|---|---|
This compound | Moderate | Yes | Potential |
Methyl Thiophene-2-Carboxylate | High | Yes | Yes |
Copper(II) Complexes with Thiophenes | High | Yes | Strong |
Future Directions in Research
Given the limited data on this compound, future studies should focus on:
- In Vivo Studies: To better understand the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies: To elucidate specific pathways affected by this compound.
- Formulation Development: Exploring its potential as a lead compound in drug development for inflammatory diseases and cancer.
Properties
IUPAC Name |
methyl thiolane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c1-8-6(7)5-3-2-4-9-5/h5H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRIQGQBXUQQID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCS1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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